molecular formula C19H21FO4 B12855192 (2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol

(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol

Cat. No.: B12855192
M. Wt: 332.4 g/mol
InChI Key: UTEGAHJFDGNOPG-NCXUSEDFSA-N
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Description

(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This compound is characterized by the presence of fluoro, phenylmethoxy, and phenylmethoxymethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol typically involves multiple steps, including the formation of the oxolane ring and the introduction of the fluoro and phenylmethoxy groups. Common synthetic routes may include:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols or epoxides.

    Introduction of Fluoro Group: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of Phenylmethoxy Groups: This can be done through etherification reactions using phenylmethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of fluorination and etherification reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry

    Material Science: Used in the development of new materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity, while the phenylmethoxy groups can influence the compound’s solubility and stability. The oxolane ring provides a rigid structure that can interact with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-4-chloro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol
  • (2R,3S,4R,5R)-4-bromo-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol
  • (2R,3S,4R,5R)-4-iodo-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol

Uniqueness

The presence of the fluoro group in (2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol makes it unique compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21FO4

Molecular Weight

332.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C19H21FO4/c20-17-16(13-22-11-14-7-3-1-4-8-14)24-19(21)18(17)23-12-15-9-5-2-6-10-15/h1-10,16-19,21H,11-13H2/t16-,17-,18-,19-/m1/s1

InChI Key

UTEGAHJFDGNOPG-NCXUSEDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)F

Origin of Product

United States

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